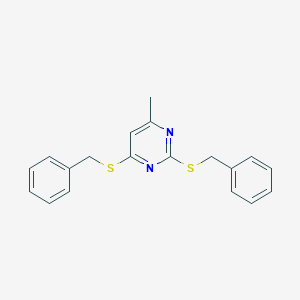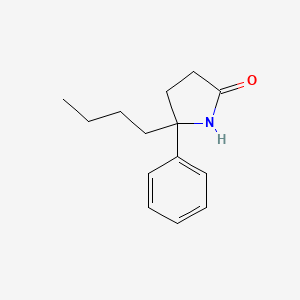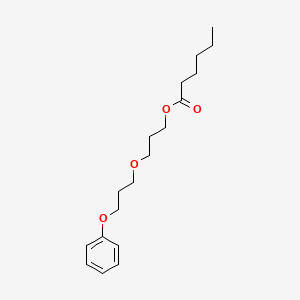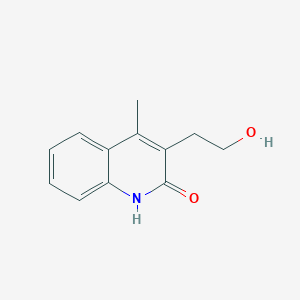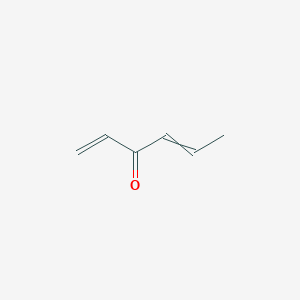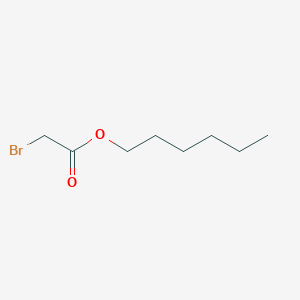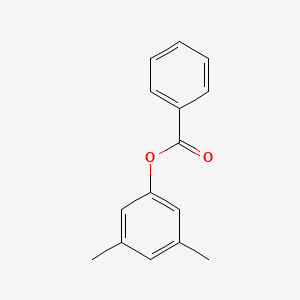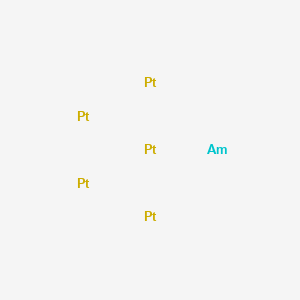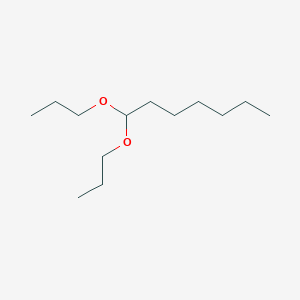
1,1-Dipropoxyheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dipropoxyheptane: is an organic compound with the molecular formula C13H28O2 . It is also known by other names such as Heptanal-dipropylacetal and Oenanthol-dipropylacetal . This compound is characterized by its two propoxy groups attached to the first carbon of a heptane chain. It is a colorless liquid with a density of 0.844 g/cm³ and a boiling point of 229.6°C at 760 mmHg .
准备方法
Synthetic Routes and Reaction Conditions:
1,1-Dipropoxyheptane can be synthesized through the acetalization of heptanal with propanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction is as follows:
Heptanal+2PropanolAcid Catalystthis compound+Water
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to drive the reaction to completion. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions:
1,1-Dipropoxyheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and propanal.
Reduction: Reduction reactions can convert it back to heptanal and propanol.
Substitution: The propoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Heptanoic acid and propanal.
Reduction: Heptanal and propanol.
Substitution: Various alkoxy-heptane derivatives depending on the substituent used.
科学研究应用
1,1-Dipropoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Medicine: Research into its potential as a drug intermediate or in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
作用机制
The mechanism of action of 1,1-Dipropoxyheptane involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The propoxy groups can be cleaved enzymatically, releasing heptanal and propanol, which can then enter metabolic pathways. The exact molecular targets and pathways depend on the specific biological context .
相似化合物的比较
1,1-Dimethoxyheptane: Similar structure but with methoxy groups instead of propoxy groups.
1,1-Diethoxyheptane: Contains ethoxy groups instead of propoxy groups.
1,1-Dibutoxyheptane: Contains butoxy groups instead of propoxy groups.
Uniqueness:
1,1-Dipropoxyheptane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties. Compared to its analogs, it has a higher boiling point and different reactivity patterns due to the longer alkyl chains .
属性
CAS 编号 |
6290-36-4 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
1,1-dipropoxyheptane |
InChI |
InChI=1S/C13H28O2/c1-4-7-8-9-10-13(14-11-5-2)15-12-6-3/h13H,4-12H2,1-3H3 |
InChI 键 |
NBPQSTOYCABCNH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


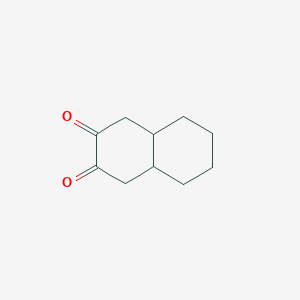
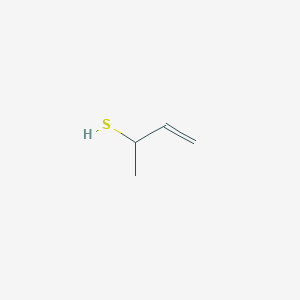

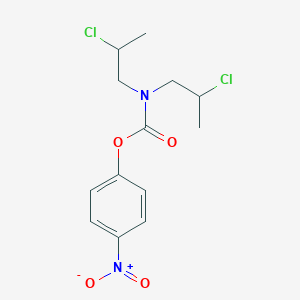
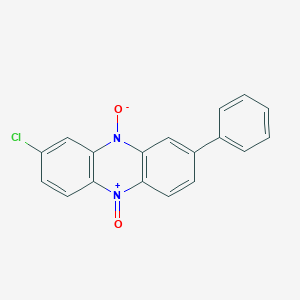
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
